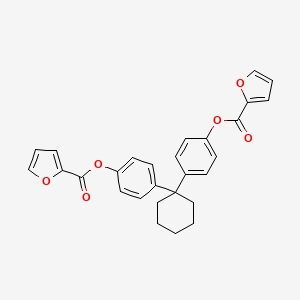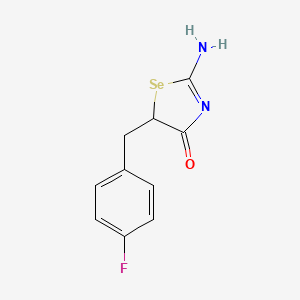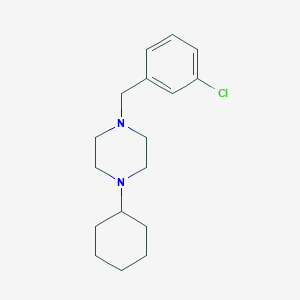![molecular formula C15H17N5O4S2 B10887392 2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10887392.png)
2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, an allyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the allyl group and the sulfonamide group. Common reagents used in these reactions include allyl bromide, thiourea, and sulfonamide derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(1-allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(1-Allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide shares structural similarities with other sulfonamide derivatives and pyrimidine-based compounds.
Sulfanilamide: A simpler sulfonamide compound used as an antibiotic.
Pyrimethamine: A pyrimidine derivative used as an antimalarial drug.
Uniqueness
What sets 2-[(1-allyl-4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-[4-(aminosulfonyl)phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H17N5O4S2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-(4-amino-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H17N5O4S2/c1-2-7-20-14(22)8-12(16)19-15(20)25-9-13(21)18-10-3-5-11(6-4-10)26(17,23)24/h2-6,8H,1,7,9,16H2,(H,18,21)(H2,17,23,24) |
Clave InChI |
PDRRVTPTQRNUII-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C=C(N=C1SCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B10887321.png)
![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)

![1-(butan-2-yl)-7-[3-(difluoromethoxy)phenyl]-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10887332.png)
![[(4-Hydroxypyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B10887333.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylbenzyl)piperazine](/img/structure/B10887338.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)

![methyl 2-[(4-chloro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10887351.png)

![(2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887371.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
